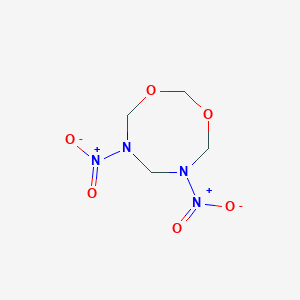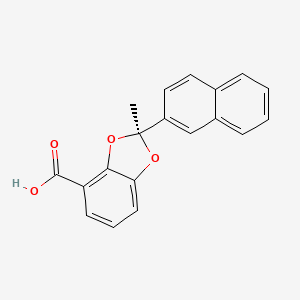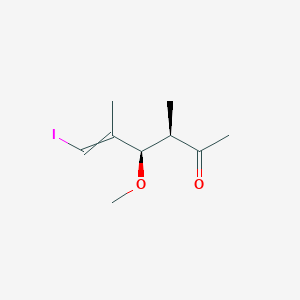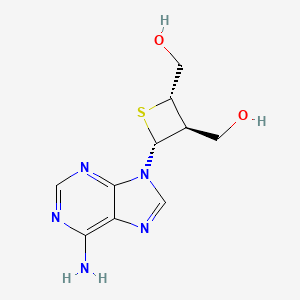
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- is a heterocyclic compound characterized by its unique ring structure containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- typically involves the dehydrogenation reaction of N-amidoalkylated thioureas with dicyclohexylcarbodiimide in acetonitrile under reflux conditions for 50-60 minutes . The reaction yields are generally between 30-70%, and the products can be purified by crystallization from acetonitrile or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitro groups and the heterocyclic ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions could produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its possible use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): Another energetic material with a similar ring structure but different functional groups.
1,5,6,7-Tetrahydro-4H-indol-4-one: A compound with a similar tetrahydro ring structure but different applications in medicinal chemistry.
Uniqueness
4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- is unique due to its combination of oxygen and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
182752-38-1 |
|---|---|
Molekularformel |
C4H8N4O6 |
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
5,7-dinitro-1,3,5,7-dioxadiazocane |
InChI |
InChI=1S/C4H8N4O6/c9-7(10)5-1-6(8(11)12)3-14-4-13-2-5/h1-4H2 |
InChI-Schlüssel |
MUFHAMHJRMNZCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(COCOCN1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)





![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)


![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)

![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)
